molecular formula C5H10O B3049299 1-methylcyclobutan-1-ol CAS No. 20117-47-9

1-methylcyclobutan-1-ol

Cat. No.: B3049299
CAS No.: 20117-47-9
M. Wt: 86.13 g/mol
InChI Key: DQWVUKFABWSFJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylcyclobutan-1-ol is an organic compound with the molecular formula C₅H₁₀O It is a cyclobutanol derivative where a methyl group is attached to the cyclobutane ring

Mechanism of Action

1-Methylcyclobutanol, also known as 1-methylcyclobutan-1-ol, is a chemical compound with the molecular formula C5H10O

Result of Action

The compound’s safety data sheet indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . These effects suggest that the compound may interact with cellular components in the skin, eyes, and respiratory system.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s safety data sheet advises against exposure to heat, hot surfaces, sparks, open flames, and other ignition sources . These precautions suggest that the compound may be flammable and that its stability and reactivity may be influenced by environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylcyclobutan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-methylcyclobutanone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 1-methylcyclobutanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a solvent like ethanol or methanol to facilitate the conversion.

Chemical Reactions Analysis

Types of Reactions: 1-Methylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 1-methylcyclobutanone using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).

    Reduction: The compound can be reduced to 1-methylcyclobutane using strong reducing agents.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.

Major Products Formed:

    Oxidation: 1-Methylcyclobutanone.

    Reduction: 1-Methylcyclobutane.

    Substitution: 1-Methylcyclobutyl chloride.

Scientific Research Applications

1-Methylcyclobutan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Comparison with Similar Compounds

    Cyclobutanol: Similar structure but without the methyl group.

    1-Methylcyclopentanol: A five-membered ring with a similar functional group.

    1-Methylcyclohexanol: A six-membered ring with a similar functional group.

Uniqueness: 1-Methylcyclobutan-1-ol is unique due to its four-membered ring structure, which imparts distinct chemical and physical properties. The presence of the methyl group also influences its reactivity and interactions compared to other cyclobutanol derivatives.

Properties

IUPAC Name

1-methylcyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-5(6)3-2-4-5/h6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWVUKFABWSFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173934
Record name 1-Methylcyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20117-47-9
Record name 1-Methylcyclobutanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020117479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylcyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylcyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methylcyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
1-methylcyclobutan-1-ol
Reactant of Route 3
Reactant of Route 3
1-methylcyclobutan-1-ol
Reactant of Route 4
Reactant of Route 4
1-methylcyclobutan-1-ol
Reactant of Route 5
Reactant of Route 5
1-methylcyclobutan-1-ol
Reactant of Route 6
Reactant of Route 6
1-methylcyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.